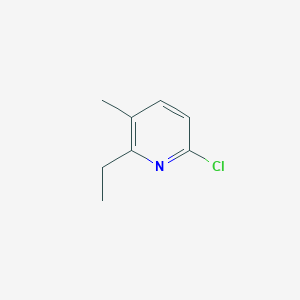
2-(3-aminoazetidin-1-yl)-N-benzylacetamide
Overview
Description
2-(3-aminoazetidin-1-yl)-N-benzylacetamide is a useful research compound. Its molecular formula is C12H17N3O and its molecular weight is 219.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Compounds with similar structures, such as 2-azetidinones containing anthraquinone moiety, have shown cytotoxicity against various human cancer cell lines .
Mode of Action
Related compounds, such as 4-(3-aminoazetidin-1-yl)pyrimidin-2-amines, have been identified as high-affinity non-imidazole histamine h3 receptor agonists . This suggests that 2-(3-aminoazetidin-1-yl)-N-benzylacetamide may interact with its targets in a similar manner, leading to changes in cellular activity.
Biochemical Pathways
Related compounds have been shown to interact with the histamine h3 receptor, which regulates the release of several neurotransmitters such as histamine, acetylcholine, serotonin, noradrenaline, and dopamine . This interaction could potentially affect various physiological processes such as sleep-wake regulation, cognition, and food intake .
Pharmacokinetics
A related compound, vuf16839 (14d), has been reported to have nanomolar on-target activity with weak activity on cytochrome p450 enzymes and good metabolic stability . This suggests that this compound may have similar properties, which could impact its bioavailability.
Result of Action
Related compounds have demonstrated cytotoxicity against various human cancer cell lines , suggesting that this compound may have similar effects.
Biochemical Analysis
Biochemical Properties
2-(3-aminoazetidin-1-yl)-N-benzylacetamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with histamine H3 receptors, acting as a partial agonist . This interaction is crucial in modulating neurotransmitter release in the central nervous system. Additionally, this compound exhibits binding affinity towards cytochrome P450 enzymes, which are essential for drug metabolism . The nature of these interactions involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active sites of these biomolecules.
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in neuronal cells, this compound has been shown to affect the cyclic adenosine monophosphate (cAMP) signaling pathway, leading to altered neurotransmitter release . This compound also impacts gene expression by binding to specific transcription factors, thereby regulating the transcription of genes involved in cell growth and differentiation . Furthermore, this compound affects cellular metabolism by interacting with metabolic enzymes, altering the flux of metabolic pathways .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, this compound binds to histamine H3 receptors, leading to partial agonist activity . This binding interaction involves hydrogen bonds and hydrophobic interactions, stabilizing the compound within the receptor’s binding pocket. Additionally, this compound inhibits the activity of certain cytochrome P450 enzymes, affecting drug metabolism and detoxification processes . The compound also influences gene expression by interacting with transcription factors, thereby modulating the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions for extended periods . It undergoes gradual degradation when exposed to light and high temperatures . Long-term effects observed in in vitro and in vivo studies include sustained modulation of neurotransmitter release and altered gene expression patterns .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits therapeutic effects, such as modulating neurotransmitter release and improving cognitive function . At high doses, this compound can cause toxic or adverse effects, including neurotoxicity and hepatotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage . These findings highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation reactions . The metabolic flux of this compound is influenced by the availability of cofactors, such as nicotinamide adenine dinucleotide phosphate (NADPH) and glutathione . These interactions affect the levels of metabolites and the overall metabolic profile of the compound .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is actively transported across cell membranes by solute carrier transporters, such as organic cation transporters . Once inside the cells, this compound binds to intracellular proteins, facilitating its distribution to various cellular compartments . The localization and accumulation of this compound within specific tissues are influenced by factors such as tissue perfusion and binding affinity to tissue-specific proteins .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound is predominantly localized in the cytoplasm and nucleus of cells . Targeting signals and post-translational modifications, such as phosphorylation and ubiquitination, direct this compound to specific compartments or organelles . The subcellular localization of this compound influences its interactions with biomolecules and its overall biological activity .
Properties
IUPAC Name |
2-(3-aminoazetidin-1-yl)-N-benzylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c13-11-7-15(8-11)9-12(16)14-6-10-4-2-1-3-5-10/h1-5,11H,6-9,13H2,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLTWIMLOQOHZJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC(=O)NCC2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B1487807.png)


![[1-Methyl-2-(1,3-thiazol-2-yl)ethyl]amine dihydrochloride](/img/structure/B1487813.png)
![(8-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine](/img/structure/B1487815.png)

![1-[(2,4-dimethylphenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1487818.png)

![3-[2-Bromo-4-(sec-butyl)phenoxy]piperidine hydrochloride](/img/structure/B1487820.png)
![[2-(4-Methylphenyl)oxan-3-yl]methanamine](/img/structure/B1487822.png)

![(1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carbonitrile](/img/structure/B1487826.png)

